Losartan Carboxaldehyde

Descripción general

Descripción

Losartán Carboxaldehído, también conocido como EXP3179, es un importante metabolito aldehídico intermedio de Losartán. Losartán es un conocido antagonista del receptor de angiotensina II utilizado principalmente para el tratamiento de la hipertensión. A diferencia de Losartán, Losartán Carboxaldehído no bloquea los receptores de angiotensina, pero exhibe propiedades antiinflamatorias significativas al inhibir la expresión de la ciclooxigenasa (COX)-2 endotelial .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Losartán Carboxaldehído se sintetiza a partir de Losartán mediante la acción de las enzimas del citocromo P450, específicamente CYP2C9 y CYP3A4 . El proceso implica la oxidación de Losartán, lo que da como resultado la formación del grupo aldehído.

Métodos de Producción Industrial: La producción industrial de Losartán Carboxaldehído generalmente implica el uso de reacciones enzimáticas controladas para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para favorecer la formación del metabolito aldehído mientras se minimiza la producción de subproductos no deseados.

Tipos de Reacciones:

Oxidación: Losartán Carboxaldehído puede sufrir una mayor oxidación para formar ácidos carboxílicos.

Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el carbono aldehído.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.

Sustitución: Los nucleófilos como los reactivos de Grignard (RMgX) se pueden utilizar para reacciones de sustitución.

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Losartán Carboxaldehído tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos.

Biología: Estudiado por sus efectos en los procesos celulares, particularmente sus propiedades antiinflamatorias.

Medicina: Investigado para posibles usos terapéuticos más allá de su papel como metabolito de Losartán, incluidos sus efectos sobre la inflamación y el estrés oxidativo.

Industria: Utilizado en el desarrollo de nuevos fármacos y como compuesto de referencia en estudios de metabolismo de fármacos .

Mecanismo De Acción

Losartán Carboxaldehído ejerce sus efectos principalmente a través de la inhibición de la expresión de COX-2. Esta inhibición reduce la producción de prostaglandinas proinflamatorias, ejerciendo así efectos antiinflamatorios. Además, actúa como un agonista del receptor gamma activado por proliferadores de peroxisomas (PPARγ), que juega un papel en el metabolismo de los lípidos y la homeostasis de la glucosa .

Compuestos Similares:

Losartán: El compuesto principal, utilizado principalmente como antagonista del receptor de angiotensina II.

EXP3174: Otro metabolito de Losartán, que conserva la capacidad de bloquear los receptores de angiotensina.

Irbesartán: Otro antagonista del receptor de angiotensina II con usos terapéuticos similares.

Comparación: Losartán Carboxaldehído es único en el sentido de que no bloquea los receptores de angiotensina, sino que inhibe la COX-2, proporcionando beneficios antiinflamatorios. Esto lo diferencia de otros metabolitos y compuestos similares que actúan principalmente sobre el sistema renina-angiotensina .

Las propiedades únicas de Losartán Carboxaldehído y sus diversas aplicaciones lo convierten en un compuesto valioso tanto en contextos de investigación como terapéuticos potenciales.

Comparación Con Compuestos Similares

Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.

EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.

Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .

This compound’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.

Actividad Biológica

Losartan carboxaldehyde, an intermediate in the metabolism of losartan, serves as a significant compound in pharmacological research, particularly regarding its biological activities and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant clinical findings.

Overview of Losartan and Its Metabolites

Losartan is primarily known as an angiotensin II receptor antagonist used to treat hypertension. Upon administration, losartan is metabolized into several active forms, including this compound (E-3179) and the more potent carboxylic acid metabolite (E-3174) . The metabolic pathway is crucial for understanding the compound's biological activity.

Metabolism Pathway

- Losartan → Metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to:

- This compound (E-3179) : An intermediate with lesser activity.

- Carboxylic Acid Metabolite (E-3174) : The primary active form with significant angiotensin II receptor blocking properties.

Inhibition of Cyclooxygenase (COX)

This compound has been shown to inhibit endothelial cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and angiogenesis . This inhibition suggests potential anti-inflammatory properties that may be beneficial in various pathological conditions.

- In Vitro Studies : At a concentration of 1 μM, this compound effectively blocked the upregulation of ICAM-1 mRNA and reduced the COX-dependent generation of thromboxane A2 and prostaglandin F2α .

Effects on Blood Pressure

Clinical studies have demonstrated that losartan and its metabolites can significantly lower blood pressure. In hypertensive patients, losartan monotherapy has been shown to reduce both systolic and diastolic blood pressure effectively . The combination of losartan with hydrochlorothiazide further enhances this effect, indicating a synergistic action in managing hypertension.

LIFE Study

The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted the effectiveness of losartan in reducing cardiovascular events compared to atenolol. Key findings included:

- Reduction in Stroke Risk : Treatment with losartan reduced the risk of stroke by 25% relative to atenolol .

- Tolerability : Losartan exhibited a superior tolerability profile, with fewer patients discontinuing treatment due to side effects compared to atenolol .

Pharmacokinetics

Losartan exhibits a bioavailability of approximately 33% when taken orally, with peak plasma concentrations occurring within 1 hour for losartan and 3-4 hours for its active metabolite E-3174 . The compound is highly protein-bound (about 98.6%) and undergoes extensive hepatic metabolism.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Losartan Carboxaldehyde in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometric methods are widely used. For HPLC, a validated protocol includes a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection at 254 nm. Spectrophotometric quantification requires calibration curves with R² > 0.99 and validation for linearity (1–50 µg/mL), accuracy (recovery ≥95%), and precision (RSD <2%) . Stability studies in solvents like DMSO (10 mM stock) should account for degradation over time, necessitating aliquots stored at -80°C .

Q. How should researchers ensure stability and reproducibility of this compound in experimental settings?

- Methodological Answer : Store lyophilized powder at -20°C for long-term stability. In solution, use DMSO for solubility (4.21 mg/mL) and avoid freeze-thaw cycles. Include stability controls in assays by measuring recovery rates after 24-hour incubation under experimental conditions (e.g., 37°C in cell culture media) .

Q. What are the primary pharmacological mechanisms distinguishing this compound from its parent drug, Losartan?

- Methodological Answer : Unlike Losartan (an AT1-R antagonist), this compound lacks AT1-R blocking activity. Focus on COX-2 inhibition via endothelial cells using assays like:

- ICAM-1 mRNA suppression : Quantify via RT-qPCR after 1µM treatment .

- COX-2-dependent prostaglandin inhibition : Measure thromboxane A₂ (TXA₂) and prostaglandin F₂α (PGF₂α) levels via ELISA in endothelial cell supernatants .

Advanced Research Questions

Q. How can researchers design experiments to differentiate COX-2 inhibition from off-target anti-inflammatory effects?

- Methodological Answer :

- Genetic knockout models : Use endothelial-specific COX-2 KO mice to isolate COX-2-dependent effects in vivo.

- Pathway-specific inhibitors : Co-treat with COX-2 inhibitors (e.g., celecoxib) and compare anti-inflammatory outcomes in wild-type vs. KO models.

- Multi-omics profiling : Perform transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify non-COX-2 pathways, such as NF-κB or oxidative stress markers .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer :

- Diabetic nephropathy models : Streptozotocin-induced diabetic rats (e.g., 55 mg/kg, i.v.) to assess renal distribution and oxidative DNA damage reduction via 8-OHdG quantification .

- Pharmacokinetic parameters : Measure plasma half-life (t₁/₂) and tissue accumulation using radiolabeled [¹⁴C]-Losartan Carboxaldehyde. Optimize dosing regimens based on AUC₀–24h and Cmax values .

Q. How should researchers address discrepancies in reported IC₅₀ values for COX-2 inhibition across studies?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HUVECs), passage numbers, and COX-2 induction methods (e.g., TNF-α pretreatment).

- Cross-validate with orthogonal assays : Compare ELISA (PGF₂α) with Western blot (COX-2 protein expression) and functional assays (platelet aggregation).

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean IC₅₀ and assess heterogeneity via I² statistics .

Q. Data Analysis and Reproducibility

Q. What controls are essential for cellular studies investigating this compound’s anti-inflammatory effects?

- Methodological Answer :

- Negative controls : Vehicle (DMSO) and AT1-R blockers (e.g., valsartan) to confirm COX-2-specific activity.

- Positive controls : COX-2 inhibitors (e.g., NS-398) to benchmark inhibition efficacy.

- Cytotoxicity controls : Measure cell viability (MTT assay) at 1–10µM to exclude apoptosis-driven artifacts .

Q. How can researchers ensure methodological rigor when reporting studies on this compound?

- Methodological Answer : Follow CONSORT or ARRIVE guidelines for in vivo studies. Include:

- Detailed synthesis protocols : CAS No. 114798-36-6, purity (>98%), and batch-specific characterization (HPLC chromatograms) .

- Raw data deposition : Share LC-MS/MS spectra and RNA-seq datasets in public repositories (e.g., NCBI GEO).

- Conflict of interest statements : Disclose funding sources (e.g., NIH grants) and synthetic intermediate suppliers .

Propiedades

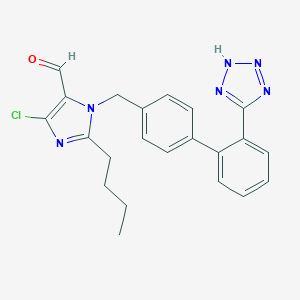

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.